![molecular formula C17H20N4OS2 B2581217 N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 708280-22-2](/img/structure/B2581217.png)
N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as MPTP, and it is a thieno[2,3-d]pyrimidine derivative that has shown promising results in various scientific studies.
Scientific Research Applications
Parkinson’s Disease Research
Leucine-rich repeat kinase 2 (LRRK2): has been genetically linked to Parkinson’s disease (PD) through genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, leads to increased kinase activity. As a result, LRRK2 kinase inhibitors are promising candidates for PD treatment. SMR000077368, with its selective inhibition of LRRK2, could play a crucial role in modulating disease progression .
Cancer Therapeutics
SMR000077368’s unique chemical structure makes it an intriguing candidate for cancer research. Researchers are investigating its potential as an anticancer agent. By targeting specific pathways or proteins, this compound may exhibit antiproliferative effects against cancer cells .
Antibacterial Agents
The thiazol-2-amine moiety in SMR000077368 suggests possible antibacterial properties. Researchers are exploring its effectiveness against bacterial pathogens. Understanding its mechanism of action and potential synergy with existing antibiotics could lead to novel antibacterial therapies .
Neurodegenerative Disorders Beyond PD
Given its impact on LRRK2, SMR000077368 might extend beyond PD. Investigating its effects in other neurodegenerative disorders, such as Alzheimer’s disease or amyotrophic lateral sclerosis (ALS), could reveal new therapeutic avenues .
Kinase Inhibitor Development
SMR000077368’s kinase inhibitory activity opens doors for broader applications. Researchers are studying its effects on other kinases beyond LRRK2. By understanding its selectivity profile, they can optimize it for specific kinase targets in various diseases .
Drug Safety and Pharmacodynamics
In vivo safety and pharmacodynamic studies are essential for any potential drug candidate. Researchers are evaluating SMR000077368’s safety profile, tissue distribution, and pharmacological effects. These studies provide critical insights into its clinical viability .
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS2/c1-3-14(23-10-1)13-11-24-17-15(13)16(19-12-20-17)18-4-2-5-21-6-8-22-9-7-21/h1,3,10-12H,2,4-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINMZUEEZZWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C(=CSC3=NC=N2)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.